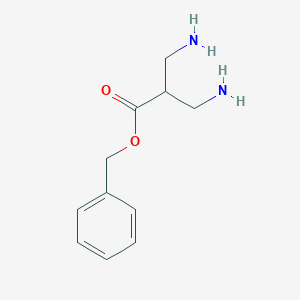
Benzyl 3-amino-2-(aminomethyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-amino-2-(aminomethyl)propanoate is an organic compound with the molecular formula C11H16N2O2. This compound is characterized by the presence of both amino and ester functional groups, making it a versatile intermediate in organic synthesis. It is often used in the preparation of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate typically involves the reaction of benzyl chloroformate with 3-amino-2-(aminomethyl)propanoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-amino-2-(aminomethyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzyl 3-amino-2-(aminomethyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. This compound can modulate biological pathways by interacting with enzymes, receptors, and other proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-amino-2-(aminomethyl)butanoate
- Benzyl 3-amino-2-(aminomethyl)pentanoate
- Benzyl 3-amino-2-(aminomethyl)hexanoate
Uniqueness
Benzyl 3-amino-2-(aminomethyl)propanoate is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse biological activities.
Propriétés
Formule moléculaire |
C11H16N2O2 |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
benzyl 3-amino-2-(aminomethyl)propanoate |
InChI |
InChI=1S/C11H16N2O2/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8,12-13H2 |
Clé InChI |
CDQFBMBCHKLAHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C(CN)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
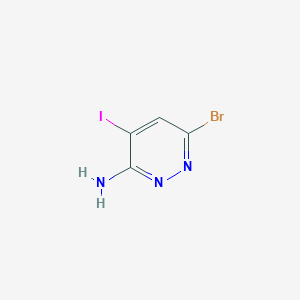

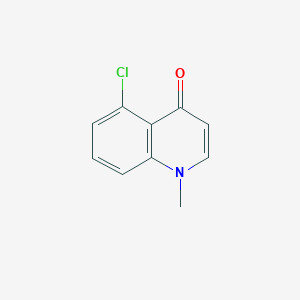
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)
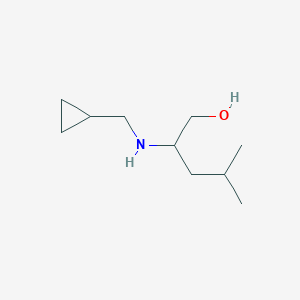
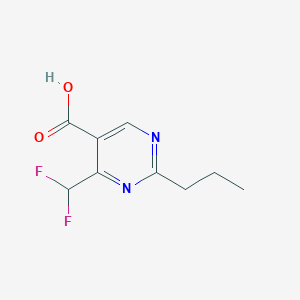

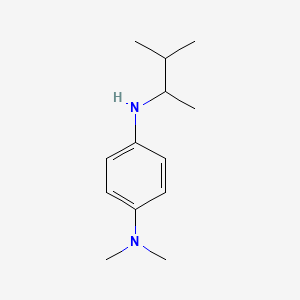
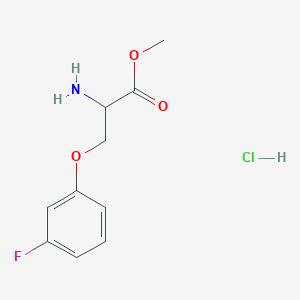
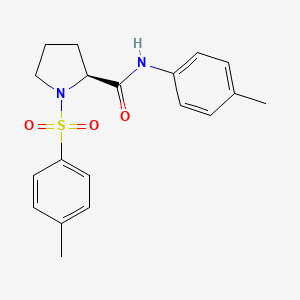
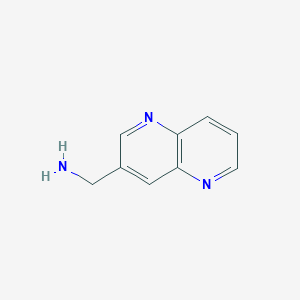
![6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B15328955.png)
